molecular formula O5P-3 B1234354 phosphoroperoxoate CAS No. 37418-45-4

phosphoroperoxoate

Cat. No.: B1234354
CAS No.: 37418-45-4
M. Wt: 110.97 g/mol
InChI Key: MPNNOLHYOHFJKL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoroperoxoate, systematically known as peroxymonophosphate, is the salt of peroxymonophosphoric acid (H₃PO₅) . This phosphorus-based oxyacid is characterized by a peroxide group, making it a strong oxidizing agent and a useful electrophilic reagent in synthetic chemistry . In research applications, this compound has been examined for the oxidation of various organic compounds. Its uses include the epoxidation of alkenes, the hydroxylation of aromatic rings, and the Baeyer-Villiger oxidation of ketones to esters, a reaction in which it has demonstrated rates significantly higher than those of other peroxy acids . It also effectively oxidizes alkynes to 1,2-diketones and tertiary aromatic amines to the corresponding amine oxides . As a reagent, this compound is typically a colorless, viscous substance that is soluble in water and certain organic solvents like acetonitrile and dioxane . In aqueous solutions, it slowly undergoes hydrolysis to yield hydrogen peroxide and phosphoric acid, with a half-life that is highly dependent on pH and temperature . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic purposes, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37418-45-4

Molecular Formula

O5P-3

Molecular Weight

110.97 g/mol

IUPAC Name

oxido phosphate

InChI

InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)/p-3

InChI Key

MPNNOLHYOHFJKL-UHFFFAOYSA-K

SMILES

[O-]OP(=O)([O-])[O-]

Canonical SMILES

[O-]OP(=O)([O-])[O-]

Origin of Product

United States

Engineering Heterogeneous Catalyst Structures:principles from Heterogeneous Catalysis Are Essential for Creating Practical, Solid Phase Catalysts. This Includes:

High Surface Area and Porosity: Maximizing the active surface area is a fundamental goal. rsc.org This is often achieved by preparing materials with high porosity, such as phosphorus-containing activated carbons, which can have surface areas exceeding 1700 m²/g. researchgate.netfrontiersin.org

Control of Active Sites: As seen with VPO catalysts, performance depends on precise control over the catalyst's composition and crystalline phase. The P/V ratio is a critical parameter, and the introduction of promoters (e.g., metal phosphates) can have a beneficial effect on performance. rsc.org

Metal-Support Interactions: For supported catalysts, the interaction between the active species and the support material can be modulated to enhance performance. researchgate.net A suitable support can stabilize the active species, prevent sintering, and even participate in the catalytic cycle. researchgate.net

Computational and De Novo Design:modern Catalyst Design Increasingly Relies on Computational Tools and First Principles Design.nih.govacs.orgcomputational Chemistry Can Accelerate Materials Discovery by Enabling High Throughput Screening That Would Be Too Time Consuming Experimentally.nih.govde Novo Design, the Creation of Catalysts from First Principles, Provides a Stringent Test of Our Understanding of Enzyme Function and Has Been Used to Create Artificial Proteins That Catalyze Oxidation Reactions Via Peroxo Intermediates.nih.govsuch Approaches Could Be Used to Model and Predict the Properties of Hypothetical Peroxo Phosphorus Active Sites.

Design PrincipleDescriptionRelevance to Peroxo-Phosphorus CatalystsRef.
Redox Cycling Utilizing the reversible P(III)/P(V) oxidation states for catalytic turnover.Forms the basis of a potential catalytic cycle where a P(V)-peroxo species is the active oxidant. acs.orgnih.govmit.edu
Acid/Base Properties Tuning the Brønsted/Lewis acidity of P-OH or related groups.Controls the catalyst's reactivity and interaction with substrates. acs.org
Architectural Control Modifying the steric environment around the active site using bulky ligands.Can induce selectivity, particularly enantioselectivity, in oxidation reactions. acs.org
Structural Engineering Controlling porosity, surface area, and catalyst morphology (e.g., nanoparticles, supported phases).Maximizes the number of accessible active sites and improves mass transport. rsc.orgfrontiersin.org
Promoter Addition Incorporating secondary elements or compounds into the catalyst formulation.Can enhance activity, selectivity, and stability, as seen in VPO systems. rsc.org
Computational Design Using theoretical models (e.g., DFT) to predict catalytic properties and screen candidates.Accelerates discovery and provides mechanistic insight before synthesis. nih.govacs.org

Advanced Spectroscopic and Analytical Methodologies for Phosphoroperoxoate Research

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure and bonding within phosphoroperoxoates. These techniques provide a molecular fingerprint, allowing for the identification of specific functional groups and the monitoring of their transformations during chemical reactions. mdpi.comcas.cz

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. jasco-global.comtanta.edu.eg For a vibration to be IR active, it must induce a change in the molecule's dipole moment. tanta.edu.eg This technique is particularly useful for identifying the various functional groups present in phosphoroperoxoate species. nih.gov

In the context of phosphoroperoxoates, FTIR can identify key vibrational modes. The spectrum of a this compound is expected to show characteristic absorption bands for P=O, P-O, O-H, and the crucial O-O bonds. For instance, the analysis of organophosphorus compounds often reveals strong absorptions corresponding to P=O stretching and P-O-C stretching vibrations. researchgate.netresearchgate.net While the peroxide O-O stretch is notoriously weak in IR spectra, its presence can sometimes be inferred or observed in specific molecular environments. The analysis is often complemented by studying the starting materials and reaction products to track the formation and disappearance of characteristic peaks. researchgate.netdaneshyari.com For example, the synthesis of N-phosphoryl chitosan (B1678972) derivatives was confirmed by FT-IR results showing the grafting of the phosphoryl group. nih.gov

Table 1: Representative FTIR Absorption Frequencies for this compound Functional Groups

Functional GroupBondVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Phosphate (B84403)P=OStretch1300 - 1200Strong
PhosphateP-OStretch1100 - 900Strong
PeroxideO-OStretch900 - 800Weak
HydroxylO-HStretch3600 - 3200Strong, Broad

Note: The exact frequencies can vary depending on the molecular structure, solvent, and hydrogen bonding.

Raman Spectroscopy for P-O-O Vibrations and Reaction Monitoring

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementary to FTIR. tanta.edu.eg It relies on the change in polarizability of a molecule during a vibration. tanta.edu.eg A key advantage of Raman spectroscopy in this compound research is its sensitivity to symmetric, non-polar bonds. This makes it particularly well-suited for detecting the O-O stretching vibration of the peroxo group, which is often weak or inactive in FTIR spectra. tanta.edu.eg

Studies on related phosphate and peroxo compounds have demonstrated the utility of Raman spectroscopy. For example, it has been used to study the lattice vibrations in perovskites and to investigate phosphate radicals produced from peroxodiphosphate ions. researchgate.netnih.gov Resonance Raman spectroscopy, a variation of the technique, has proven effective in characterizing fleeting peroxo and hydroperoxo intermediates in enzymatic cycles, such as those in Cytochrome P450. marquette.edu This highlights its potential for capturing and identifying transient this compound species during reactions. The technique can also be used to monitor the formation of peroxodiphosphate through electrolysis. uclm.es

Table 2: Expected Raman Shifts for Key Vibrations in Phosphoroperoxoates

Functional GroupBondVibration TypeExpected Raman Shift (cm⁻¹)Relative Intensity
PeroxideO-OStretch900 - 800Strong
PhosphateP-O-OSymmetric Stretch800 - 700Medium
PhosphateP=OSymmetric Stretch1250 - 1150Medium
PhosphateP(O)₃Symmetric Stretch1000 - 900Strong

Note: Intensities are relative and can be influenced by resonance enhancement effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei. For phosphoroperoxoates, a multi-nuclear approach is typically employed.

³¹P NMR for Phosphorus Environment Characterization

Given that phosphorus-31 (³¹P) has a natural abundance of 100% and a high gyromagnetic ratio, ³¹P NMR is the most direct and sensitive method for probing the phosphorus center in phosphoroperoxoates. scirp.org The chemical shift of the ³¹P nucleus is highly sensitive to its coordination number and the nature of the substituents.

The formation of peroxymonophosphoric acid (PMPA) from phosphoric acid or phosphorus pentoxide has been successfully characterized using ³¹P NMR. researchgate.netdaneshyari.comresearchgate.net The appearance of a distinct signal confirms the formation of the peroxy species, and its chemical shift provides information about the new P-O-O linkage. For example, in a three-component system containing sodium tripolyphosphate (STPP), urea, and hydrogen peroxide, ³¹P NMR showed an upfield shift of all phosphorus signals, indicating an intermolecular interaction between the components. dentaltrey.it This demonstrates the power of ³¹P NMR in identifying and characterizing this compound species in complex mixtures.

Table 3: Illustrative ³¹P NMR Chemical Shifts for Phosphorus Compounds

Compound/SpeciesPhosphorus EnvironmentSolventChemical Shift (δ) ppm
Phosphoric Acid (H₃PO₄)O=P(OH)₃D₂O~0
Peroxymonophosphoric Acid (H₃PO₅)O=P(OH)₂(OOH)Not SpecifiedSignal distinct from H₃PO₄
Sodium Tripolyphosphate (STPP)-O-P(O)(O⁻)-O-P(O)(O⁻) -O-P(O)(O⁻)-O-D₂O~ -20.25 (triplet)
Sodium Tripolyphosphate (STPP)-O-P(O)(O⁻)- O-P(O)(O⁻)-O-P(O)(O⁻)- O-D₂O~ -5.25 (doublet)
STPP + H₂O₂ + Urea AdductInteracting Phosphorus NucleiD₂OUpfield shift from STPP

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can vary with pH, concentration, and temperature. dentaltrey.it

¹H, ¹³C, and ¹⁷O NMR for Structural Elucidation

While ³¹P NMR focuses on the phosphorus center, other nuclei provide complementary structural information. nih.gov

¹H and ¹³C NMR: These techniques are essential for characterizing any organic moieties attached to the this compound core. researchgate.netlibretexts.org ¹H NMR can identify and quantify protons, including the acidic proton of the peroxy group (-OOH). ¹³C NMR provides a map of the carbon skeleton of the molecule. libretexts.orgbhu.ac.in For organophosphorus compounds, various 1D and 2D NMR experiments (like HSQC) are used to establish the connectivity between hydrogen, carbon, and phosphorus atoms. nih.govscirp.org

¹⁷O NMR: Oxygen-17 NMR, despite the low natural abundance of the ¹⁷O isotope, is a uniquely powerful probe for studying the oxygen environments in phosphoroperoxoates. researchgate.net The chemical shifts of ¹⁷O are highly sensitive to the nature of the oxygen bonding. researchgate.net A distinction can be made between the phosphoryl (P=O), bridging (P-O-P or P-O-C), and, crucially, the peroxidic (P-O-O) oxygens. Studies on other peroxo complexes have shown that the ¹⁷O NMR signals for the peroxo group appear in a characteristic region of the spectrum. researchgate.net The use of ¹⁷O-labeled hydrogen peroxide during synthesis can greatly enhance the signal and facilitate the definitive assignment of the peroxo group resonances. nih.gov

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study molecular processes that occur on the NMR timescale (typically 10⁻¹ to 10⁻⁵ seconds). bhu.ac.in These reversible processes include conformational changes, rotations around bonds, and chemical exchange phenomena like proton transfer. nih.govsemanticscholar.org

For phosphoroperoxoates, DNMR can provide valuable mechanistic insights. For example, it could be used to study:

Proton Exchange: The exchange rate of the acidic protons on the phosphate and peroxy groups with the solvent or other molecules.

Intramolecular Rearrangements: Potential tautomeric equilibria or conformational changes within the molecule.

Intermolecular Interactions: The kinetics of binding and dissociation with substrates or catalysts.

By analyzing the changes in the NMR lineshape (broadening, coalescence, and sharpening of peaks) as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for these exchange processes. bhu.ac.in

Mass Spectrometry (MS) for Product Identification and Mechanistic Tracing

Mass spectrometry has emerged as a powerful tool for studying reactive species in solution. mdpi.com Its high sensitivity and specificity allow for the detection and identification of transient intermediates and final products in complex reaction mixtures.

Electrospray ionization mass spectrometry (ESI-MS) is a particularly gentle ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. uvic.cawiley-vch.de This makes it exceptionally well-suited for the "fishing" of reactive intermediates directly from a reaction solution. mdpi.comnih.gov In the context of this compound research, ESI-MS can be used to intercept and characterize key intermediates, providing direct evidence for proposed reaction pathways.

The technique operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. scielo.br As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. wiley-vch.de Both positive and negative ion modes can be utilized to detect a wide range of charged species. scielo.br For instance, in studies of oxidation reactions, ESI-MS has been successfully employed to identify metal-peroxo intermediates. uvic.ca This approach allows for the real-time monitoring of reaction progress and the identification of multiple species simultaneously. mdpi.comscielo.br

Table 1: Key Features of ESI-MS for Intermediate Detection

FeatureDescriptionRelevance to this compound Research
Soft IonizationMinimizes fragmentation of labile species during the ionization process. uvic.caPreserves the structure of transient this compound intermediates for accurate mass determination.
High SensitivityCapable of detecting species at very low concentrations. mdpi.comEnables the identification of low-abundance, short-lived intermediates in reaction mixtures.
SpecificityProvides precise mass-to-charge ratio information, allowing for the differentiation of various species. mdpi.comAllows for the unambiguous identification of different this compound species and their adducts.
Real-Time AnalysisCan be used to monitor the evolution of reactants, intermediates, and products over time. scielo.brProvides kinetic data and insights into the reaction mechanism by tracking the formation and decay of intermediates.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of specific atoms during a chemical reaction, thereby providing detailed mechanistic insights. frontiersin.org In the study of phosphoroperoxoates, the use of heavy oxygen isotopes, such as ¹⁸O, is particularly valuable for elucidating bond cleavage patterns.

By incorporating ¹⁸O into either the this compound itself or the reacting substrate, researchers can track the transfer of oxygen atoms. The resulting products are then analyzed by high-resolution mass spectrometry to determine the location and extent of ¹⁸O incorporation. nih.gov This information can definitively distinguish between different possible reaction mechanisms, such as those involving nucleophilic attack or electrophilic oxygen transfer. For example, in enzymatic reactions, the use of ¹⁸O-labeled molecular oxygen has been instrumental in clarifying the mechanism of C-C bond cleavage. nih.gov The absence or presence of the isotope in the final products provides conclusive evidence for a particular reaction pathway. nih.gov

This methodology allows for a detailed analysis of metabolic fluxes and the discovery of novel biochemical transformations by tracking the path of an isotopically labeled precursor to its various products. nih.gov

X-ray Based Spectroscopic Techniques

X-ray based techniques provide invaluable information about the electronic and geometric structure of materials. They are particularly useful for characterizing the solid-state properties of this compound compounds and for determining the oxidation state and coordination environment of central atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local structure and electronic state of a specific atom within a sample. semineral.esnih.gov It is applicable to a wide range of materials, including crystalline and amorphous solids, as well as solutions. semineral.es The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govunimi.it

The XANES region provides detailed information about the oxidation state and coordination geometry of the absorbing atom. nih.govunimi.it The energy of the absorption edge is sensitive to the oxidation state of the element; a higher oxidation state results in a shift of the absorption edge to higher energies. nih.govramartipublishers.com The shape of the XANES spectrum is influenced by the coordination environment and the type of ligands surrounding the central atom. unimi.it

The EXAFS region, at energies above the absorption edge, contains information about the local atomic structure, including coordination numbers, bond distances, and the identity of neighboring atoms. unimi.itstolichem.com This information is crucial for understanding the immediate environment of the phosphorus atom in phosphoroperoxoates and how it changes during chemical reactions.

Table 2: Information Derived from XAS Regions

Spectral RegionPrimary Information ObtainedApplication in this compound Research
XANESOxidation state and coordination geometry. nih.govunimi.itDetermining the oxidation state of the phosphorus atom and its coordination environment (e.g., tetrahedral, octahedral).
EXAFSCoordination number, bond distances, and identity of neighboring atoms. semineral.esstolichem.comMeasuring the P-O and P-O-O bond lengths and determining the number of surrounding atoms.

For this compound research, obtaining single crystals suitable for XRD analysis is a key objective. A successful crystal structure determination provides unambiguous proof of the compound's identity and detailed structural parameters. iastate.edu The diffraction pattern is unique to each crystalline material, acting as a "fingerprint" for identification. forcetechnology.com Even when single crystals are not available, X-ray Powder Diffraction (XRPD) can be used to identify crystalline phases, determine phase purity, and obtain information about the lattice parameters. iastate.eduusp.org The principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the distance between atomic layers in the crystal. usp.orgpdx.edu

Electrochemical Methods for Redox Potential Determination

Electrochemical methods are essential for quantifying the redox properties of phosphoroperoxoates, specifically their tendency to act as oxidizing or reducing agents. The redox potential (E°') is a fundamental thermodynamic parameter that governs the direction and feasibility of electron transfer reactions. nih.gov

The redox potential of a species is typically measured using a three-electrode electrochemical cell, which includes a working electrode (often an inert material like platinum or gold), a reference electrode, and a counter electrode. researchgate.netcamlab.co.uk Techniques such as cyclic voltammetry (CV) can be employed to probe the redox behavior of phosphoroperoxoates. In CV, the potential of the working electrode is swept linearly with time, and the resulting current is measured. The positions of the oxidation and reduction peaks in the voltammogram provide information about the redox potentials of the analyte.

Spectroelectrochemical methods, which combine spectroscopy (e.g., UV-Vis) with electrochemistry, offer a powerful way to monitor spectral changes as a function of the applied potential. nih.gov This allows for the determination of the redox potentials of different species in solution, even in complex mixtures. nih.gov The measured potential reflects the activity of the dominant redox couple in the system that is capable of exchanging electrons with the electrode. awi.de In some applications, the change in redox potential caused by a reaction, such as the enzymatic degradation of a target molecule that produces an oxidant, can be used for detection. myu-group.co.jp

Hyphenated and Coupled Analytical Techniques for Complex Systems

The analysis of phosphoroperoxoates, particularly within complex biological or environmental matrices, necessitates the use of advanced analytical methodologies that offer both high separation efficiency and sensitive, specific detection. ijpsjournal.com Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable tools for this purpose. actascientific.comsaspublishers.com These integrated systems provide comprehensive qualitative and quantitative information that is often unattainable with standalone methods. ijpsjournal.com The most relevant hyphenated techniques for this compound research include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS). actascientific.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantification of phosphorylated compounds due to its high sensitivity and selectivity, making it ideal for detecting low concentrations of analytes. nih.gov This technique combines the separation power of liquid chromatography, which can handle non-volatile and thermally labile molecules like many organophosphates, with the precise mass analysis of tandem mass spectrometry. nih.govnih.gov For instance, research on organophosphorus pesticides, which are structurally related to phosphoroperoxoates, demonstrates the power of LC-MS/MS. In such studies, Multiple Reaction Monitoring (MRM) mode is often employed to enhance specificity and achieve low limits of detection (LOD), sometimes in the range of 0.15–1.1 ng/sample. nih.gov The analysis involves the selection of a specific precursor ion of the target analyte and monitoring its characteristic product ions after fragmentation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable this compound derivatives. actascientific.compnrjournal.com For non-volatile compounds, a derivatization step may be required to increase volatility. actascientific.com GC-MS provides excellent separation of complex mixtures and, when coupled with a mass spectrometer, allows for the identification and quantification of individual components. ijpsjournal.comijprajournal.com Studies on organophosphate flame retardants have compared various mass spectrometry-based methods, including GC-MS, and found it effective for targeted analysis. tandfonline.com

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) offers high separation efficiency and is particularly useful for analyzing charged species in complex matrices. chromatographyonline.comnih.gov The separation in CE is based on the differential migration of ions in an electric field. When coupled to MS, it provides a powerful tool for the analysis of polar and ionic compounds like organophosphorus species. nih.gov Research has demonstrated the capability of CE-ICP-MS (inductively coupled plasma-mass spectrometry) for the element-specific detection of phosphorus in organophosphorus pesticides, achieving detection limits in the range of 0.11-0.19 mg/L. nih.gov

The selection of a specific hyphenated technique depends on the physicochemical properties of the this compound of interest and the complexity of the sample matrix. For comprehensive analysis, especially in metabolomics or environmental screening, the use of high-resolution mass spectrometry (HRMS) coupled with a separation technique is often preferred as it allows for the identification of unknown compounds and provides greater confidence in the results. mdpi.com

Detailed research findings from the analysis of analogous organophosphorus compounds using hyphenated techniques are summarized in the table below, illustrating the typical performance metrics that could be expected in this compound research.

Table 1: Representative Research Findings for Organophosphate Analysis using Hyphenated Techniques

TechniqueAnalyte ClassMatrixKey Findings & Performance Metrics
LC-MS/MS Organophosphorus Pesticides (e.g., Chlorpyrifos, Azinphos methyl and their oxon analogs)Air Sampling Media (XAD-2 resin, PUF)High sensitivity with Limits of Detection (LOD) ranging from 0.15–1.1 ng/sample. Good recoveries (71–113%) and storage stability. nih.gov
CE-ICP-MS Organophosphorus Pesticides (e.g., Glyphosate, Glufosinate)River WaterAchieved baseline separation in under 10 minutes. Detection limits were between 0.11-0.19 mg/L, a 130- to 230-fold improvement over Flame Photometric Detection (FPD). nih.gov
GC-MS Organophosphate Esters (e.g., TnBP, TCEP, TPhP, TEHP)Environmental WaterCoupled with magnetic solid-phase extraction (SPE), the method yielded LODs between 0.038–1 µg/L and recoveries of 72.5–89.1%. chromatographyonline.com
LC-APCI-MS/MS Organophosphorus Flame Retardants (14 PFRs)Standard SolutionsDemonstrated the lowest Limits of Quantification (LOQs) compared to GC-EI-MS, GC-NCI-MS, and LC-ESI-MS/MS for most analytes, with a median LOQ of 3.4 pg. tandfonline.com
LC-MS/MS 27 OrganophosphatesAnimal-Derived Foods (Beef, Pork, Chicken, Egg, Milk)Utilized a modified QuEChERS method for sample preparation. Achieved recoveries of 71.9% to 110.5% with relative standard deviations (RSDs) from 0.2% to 12.5%. mdpi.com

Catalytic Applications and Redox Chemistry of Phosphoroperoxoate

Role of Phosphoroperoxoates in Homogeneous Catalysis

In homogeneous catalysis, phosphoroperoxoates are utilized in solution-phase reactions where the catalyst and reactants are in the same phase. Their ability to act as potent oxidants has been harnessed for various oxidative transformations.

Oxidative Transformations Catalyzed by Peroxophosphorus Species

Peroxophosphorus species, such as peroxomonophosphoric acid (H₃PO₅), are effective oxidants for a wide array of organic and inorganic compounds. niscpr.res.in These species can be generated through methods like the hydrolysis of peroxodiphosphate. niscpr.res.in The oxidation reactions are typically second-order, being first-order with respect to both the peroxomonophosphate and the substrate. niscpr.res.inbenthamdirect.comeurekaselect.com

The reactivity of peroxomonophosphate is influenced by the pH of the medium. For instance, the oxidation of certain substrates shows a decrease in reaction rate with increasing hydrogen ion concentration. benthamdirect.comeurekaselect.com Peroxomonophosphates have been successfully employed in the oxidation of various functional groups, including:

Aldehydes: Aromatic aldehydes can be oxidized to phenols and benzoic acids, proceeding through aryl and hydride migration, respectively. psu.edursc.org

Amines: Pyridine (B92270) can be oxidized to pyridine-N-oxide. benthamdirect.comeurekaselect.comresearchgate.net

Sulfides: Dialkyl sulfides are oxidized by peroxomonophosphate. researchgate.net

Ketones: The oxidation of ketones like butanone and cyclohexanone (B45756) has been studied. researchgate.net

Other organic compounds: Peroxomonophosphates have also been used for the oxidation of glyoxylic acid, l-ascorbic acid, and phenylacetylenes. niscpr.res.inresearchgate.nettum.de

Inorganic compounds: A variety of inorganic compounds can also be oxidized by these species. niscpr.res.in

The oxidizing power of peroxomonophosphate has been compared to its sulfur analogue, peroxomonosulphate, with the latter sometimes exhibiting greater reactivity due to the better leaving group ability of sulfate (B86663) or bisulfate. psu.edursc.org

Asymmetric Catalysis with Chiral Phosphoroperoxoates

The field of asymmetric catalysis has seen significant growth, with chiral phosphoric acids (CPAs) emerging as powerful organocatalysts. sigmaaldrich.comwikipedia.orgrsc.orggoogle.com These catalysts, often derived from BINOL, are effective in a multitude of enantioselective transformations. wikipedia.orglibretexts.org While the direct use of chiral peroxophosphorates in catalysis is a more specialized area, the principles of chiral phosphoric acid catalysis provide a foundation for understanding their potential.

Chiral phosphoric acids can act as bifunctional catalysts, possessing both a Brønsted acidic site and a Lewis basic site. libretexts.org This dual functionality is crucial for achieving high stereoinduction. libretexts.org In the context of oxidations, chiral phosphoric acids have been used in combination with oxidants like hydrogen peroxide for reactions such as the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones. libretexts.orgacs.org

A key concept in this area is Asymmetric Counteranion-Directed Catalysis (ACDC), where a chiral anion, such as a phosphate (B84403), forms an ion pair with a cationic intermediate, thereby inducing enantioselectivity. wikipedia.org This has been applied in various reactions, including those catalyzed by gold complexes where a chiral phosphate anion is part of the catalytic cycle. wikipedia.org

Novel chiral iron phosphate complexes have been synthesized and demonstrated to be effective catalysts for asymmetric oxidative coupling reactions, such as the synthesis of enantio-enriched BINOLs. acs.org The proposed mechanism for these reactions involves an oxidative radical-anion coupling. acs.org Furthermore, the development of chiral (P,N)-ligands has enabled enantioselective Au(I)/Au(III) redox catalysis for reactions like 1,2-oxyarylation and 1,2-aminoarylation of alkenes. nih.govchemrxiv.org

The following table summarizes some applications of chiral phosphorus-based catalysts in asymmetric oxidations:

Catalyst TypeReactionSubstrateProductEnantiomeric Excess (ee)
Chiral Iron Phosphate ComplexOxidative Coupling2-NaphtholC₁- and C₂-symmetric BINOLsUp to 87:13 er
Chiral Phosphoric Acid / H₂O₂Epoxidationα,β-Unsaturated AldehydesChiral Epoxides-
Chiral (P,N)-Ligand / Au(I)1,2-OxyarylationAlkenes3-OxychromansUp to 99% ee
Chiral (P,N)-Ligand / Au(I)1,2-AminoarylationAlkenes3-AminochromansUp to 99% ee

Data sourced from multiple studies for illustrative purposes. libretexts.orgacs.orgnih.govchemrxiv.org

Mechanisms of Catalytic Cycles Involving Phosphoroperoxoate Intermediates

Understanding the mechanisms of catalytic cycles is crucial for optimizing reaction conditions and designing new catalysts. Phosphoroperoxoates can react through different pathways, primarily involving oxygen atom transfer or radical intermediates.

Oxygen Atom Transfer Mechanisms

In many oxidation reactions, peroxomonophosphate acts as an electrophilic oxygen transfer agent. The mechanism often involves the nucleophilic attack of the substrate on the electrophilic peroxidic oxygen of the this compound.

For instance, in the oxidation of aromatic aldehydes, the proposed mechanism involves the fast nucleophilic addition of the peroxide to the carbonyl group. psu.edursc.org This is followed by rate-determining acid-catalyzed and uncatalyzed pathways that lead to the final products through aryl or hydride migration. psu.edursc.org Similarly, the oxidation of pyridine to pyridine-N-oxide by peroxomonophosphate is a second-order reaction, suggesting a direct interaction between the oxidant and the substrate. benthamdirect.comeurekaselect.comresearchgate.net

Radical Pathways in Catalytic Oxidation

While many reactions of peroxomonophosphates are believed to be non-chain reactions benthamdirect.comeurekaselect.com, radical pathways can also play a significant role, particularly in the presence of initiators or under specific conditions. Phosphate radicals (H₂PO₄•, HPO₄•⁻, and PO₄²⁻•) can be generated, for example, from the reaction of peroxodiphosphate with hydrated electrons. osti.gov These radicals can participate in oxidation reactions through hydrogen abstraction or one-electron oxidation. osti.goviaea.org

The oxidation capabilities of phosphate radicals decrease in the order: SO₄⁻• > H₂PO₄• > HPO₄•⁻ > PO₄²⁻•. iaea.org The rates of hydrogen abstraction by H₂PO₄• are generally higher than those of its deprotonated forms. osti.gov

Radiolytic studies have shown that peroxomono acids like H₃PO₅ can undergo radiolytic chain decomposition, with the mechanism involving successive oxidation and reduction of the parent compounds by radicals produced in the preceding steps. eurekaselect.comresearchgate.net The reaction of OH radicals with peroxomonophosphate is suggested to be a chain initiation step. researchgate.netresearchgate.netresearchgate.net

The degradation of pollutants using advanced oxidation processes (AOPs) often involves sulfate radicals (SO₄⁻•), which can be generated from peroxomonosulfate (PMS) or persulfate (PS). frontiersin.org These systems highlight the importance of radical-mediated pathways in oxidation, which can proceed via hydrogen abstraction, electron transfer, or addition reactions. frontiersin.org While peroxodiphosphate itself can be considered a "soft" oxidant, its activation to form phosphate radicals can significantly enhance its oxidative power. researchgate.net

Heterogeneous Catalysis with Supported Peroxophosphorus Materials

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, researchers have explored the immobilization of peroxophosphorus species on solid supports. This approach leads to heterogeneous catalysts that are more easily recovered and reused.

While the direct supporting of phosphoroperoxoates is less common, related systems provide insight into the potential of this strategy. For example, cobalt catalysts have been immobilized on supports like TiO₂ nanoparticles for the activation of peroxomonosulfate (PMS) in pollutant degradation. researchgate.net Similarly, the immobilization of metal phthalocyanine (B1677752) complexes on materials like activated carbon fibers has been used to create heterogeneous catalysts for PMS activation. researchgate.net

The electrochemical synthesis of peroxomonophosphate using boron-doped diamond (BDD) anodes represents another avenue for heterogeneous applications. scispace.comresearchgate.netorcid.org This method allows for the in-situ generation of the oxidant. The efficiency of this process is influenced by factors such as current density, temperature, and substrate concentration. scispace.comresearchgate.net The mechanism can involve both direct electron transfer and hydroxyl radical-mediated pathways. scispace.comresearchgate.net

The development of supported peroxophosphorus materials could offer advantages such as enhanced stability and reusability, making them attractive for industrial applications.

Surface Interactions and Active Site Characterization

The catalytic activity of any heterogeneous catalyst is intrinsically linked to its surface chemistry and the nature of its active sites. For hypothetical this compound catalysts, these characteristics would be paramount. While direct studies are limited, research on related phosphorus-containing materials provides significant insight into potential surface interactions and methods for characterization.

Phosphorus-containing carbon materials, for instance, exhibit hydrophilic acid surfaces. csic.es The phosphorus in these materials often exists as pentavalent, tetra-coordinated species, primarily bound to oxygen in structures resembling phosphates or C-O-P linkages. csic.esresearchgate.netresearchgate.net These phosphorus-oxygen groups, particularly P-OH functionalities, are considered acidic active sites that can participate in catalytic reactions. csic.es The surface chemistry of these materials can be investigated using techniques like X-ray photoelectron spectroscopy (XPS) to determine the prevalence of species like phosphate groups. researchgate.net

In some catalytic systems, a peroxy-phosphate derivative is proposed to form in situ. During the epoxidation of macaw palm oil using a niobium phosphate catalyst, a stable peroxy-phosphate derivative was suggested to form, which was dispersible in the organic phase. scielo.br This suggests that a catalyst surface could be functionalized to generate and stabilize this compound species during a reaction.

The characterization of active sites in analogous systems highlights the complexity involved. In vanadium-phosphorus oxide (VPO) catalysts used for n-butane oxidation, the most selective catalysts are characterized by the presence of crystalline vanadyl(IV) pyrophosphate, (VO)₂P₂O₇. rsc.org The surface structure, particularly the P/V ratio and the presence of surface phosphate layers, is critical for preventing over-oxidation and maintaining selectivity. rsc.org In biocatalysis, the active sites of enzymes that interact with phosphorus compounds, such as the phosphodiesterase PhoD, have been characterized in detail, revealing specific bonding interactions with the phosphate ion that are crucial for catalysis. researchgate.net

The interaction between a catalyst's active metal and its support is also a critical factor. The catalytic performance is governed by the type and population of accessible active sites and their bond and coordination environment, which result from interactions with the substrate surface. rsc.orgnih.gov For single-atom catalysts, the local bond and coordination environment can vary significantly, forming what can be described as a "surface heterocompound". rsc.org

Material TypeDominant Phosphorus SpeciesKey Surface Properties / Active SitesCharacterization TechniquesRef.
P-containing CarbonsPentavalent P-O species (Phosphate, C-O-P)Hydrophilic, acidic surface; P-OH groupsXPS, Potentiometric Titration, IR Spectroscopy csic.esresearchgate.netresearchgate.net
Niobium PhosphateIn situ formed peroxy-phosphate derivativeStable and dispersible in organic phaseReaction product analysis scielo.br
Vanadium-Phosphorus Oxide (VPO)Vanadyl pyrophosphate ((VO)₂P₂O₇)Crystalline faces of (VO)₂P₂O₇; Surface phosphate layersXRD, Reaction studies rsc.org
Al₂O₃-AlPO₄Phosphate-induced tetrahedral Al³⁺ ionsBrønsted and Lewis acid sitesIR spectroscopy of adsorbed pyridine psu.edu

Design Principles for Novel Peroxo-Phosphorus Catalysts

The rational design of new catalysts combines theoretical principles with advanced synthetic and characterization techniques to create materials with enhanced activity, selectivity, and stability. Designing novel peroxo-phosphorus catalysts would likely draw upon established principles from phosphorus chemistry and heterogeneous catalysis.

Biochemical and Environmental Transformation Pathways of Peroxophosphorus Compounds

Enzymatic Hydrolysis and Transfer Mechanisms of Peroxophosphates

The enzymatic transformation of peroxophosphates, while not as extensively studied as that of their carboxylate or sulfate (B86663) analogs, is presumed to follow established principles of enzyme catalysis. The high-energy peroxide bond adjacent to the phosphorus atom presents a unique substrate for enzymatic activity.

Enzymes are proteins that catalyze chemical reactions by binding to a substrate and converting it into a product. lumenlearning.com The mechanism of enzymes that could potentially act on phosphoroperoxoates can be inferred from well-understood enzyme families like phosphoesterases and kinases. These enzymes function by lowering the activation energy of a reaction, thereby increasing the reaction rate. bu.edu.eg

Phosphoesterases hydrolyze phosphoester bonds, while kinases transfer a phosphoryl group from a high-energy donor (like ATP) to a substrate. Both enzyme classes rely on a precisely structured active site, a pocket within the enzyme where the substrate binds and catalysis occurs. libretexts.orgnumberanalytics.com It is within this active site that the enzyme positions the substrate optimally for reaction, stabilizing the high-energy transition state. wikibooks.org The binding is highly specific, meaning an enzyme typically acts on only one or a very limited range of substrates. nuph.edu.uanumberanalytics.com

An enzyme that metabolizes a phosphoroperoxoate would likely employ similar strategies. It would possess an active site complementary in shape and chemical properties to the this compound molecule. wikibooks.orgnumberanalytics.com By binding the substrate, the enzyme would stabilize the transition state of the peroxide or phosphate (B84403) bond cleavage, accelerating a hydrolysis or transfer reaction that would otherwise be very slow. bu.edu.eglibretexts.org

The interaction between an enzyme and its substrate is mediated by numerous weak, non-covalent interactions, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. bu.edu.egwikibooks.orgnumberanalytics.com The specificity of an enzyme is determined by the precise arrangement of amino acid residues within the active site that form these bonds with the substrate. lumenlearning.comwikibooks.org

The "induced fit" model suggests that the binding of a substrate can cause a conformational change in the enzyme's active site, optimizing the alignment of catalytic groups. numberanalytics.com The primary function of these interactions is not just to bind the substrate, but to bind the transition state even more tightly. libretexts.org By stabilizing the transition state, the enzyme lowers the activation energy required for the reaction to proceed. wikibooks.org

Investigating these interactions for a hypothetical peroxophosphatase would involve techniques common in enzymology. Enzyme kinetics studies would measure reaction rates under varying substrate concentrations to determine parameters like the Michaelis constant (Km), which reflects substrate binding affinity. numberanalytics.commgcub.ac.in Structural biology methods, such as X-ray crystallography, would be used to visualize the enzyme's active site with the substrate or a transition-state analog bound, revealing the specific interactions that facilitate catalysis.

Many enzymes require non-protein chemical compounds called cofactors to be active. mgcub.ac.in Cofactors can be inorganic ions or complex organic molecules known as coenzymes. mgcub.ac.in An apoenzyme is an inactive enzyme, and the binding of its cofactor converts it into an active holoenzyme. mgcub.ac.in

Cofactors play diverse roles in catalysis, including:

Structural Roles: Maintaining the enzyme's three-dimensional structure, particularly the active site.

Redox Reactions: Participating in oxidation-reduction reactions by acting as electron carriers. Coenzymes like NAD+ and FAD are common examples. mgcub.ac.in

Substrate Binding: Assisting in the binding of the substrate to the active site.

Given that many phosphatases and kinases depend on metal ions like Magnesium (Mg²⁺), Zinc (Zn²⁺), or Manganese (Mn²⁺) for their function, it is highly probable that enzymes acting on peroxophosphorus compounds would also require such cofactors. mgcub.ac.in These metal ions often play a crucial role in stabilizing negative charges on the phosphate groups and activating water molecules for nucleophilic attack. Any investigation into the enzymatic transformation of this compound would need to characterize the potential requirement for and role of specific cofactors.

Potential Cofactor Type General Function in Enzyme Catalysis Examples
Metal Ions Stabilize enzyme structure, assist in substrate binding, facilitate redox reactions. mgcub.ac.inZn²⁺, Fe²⁺/Fe³⁺, Cu²⁺, Mg²⁺ mgcub.ac.in
Coenzymes Act as temporary carriers of specific functional groups or electrons. mgcub.ac.inNAD⁺, FAD, Coenzyme A mgcub.ac.in
Prosthetic Groups Tightly and stably bound cofactors.Heme, Flavin mononucleotide (FMN) mgcub.ac.in

Abiotic Degradation Pathways in Environmental Systems

In the absence of enzymatic activity, peroxophosphorus compounds can degrade through abiotic processes. The primary pathways for the abiotic degradation of organic phosphorus compounds in the environment are hydrolytic and photolytic reactions. cabidigitallibrary.orgcabidigitallibrary.org The dominant pathway depends on the compound's chemical structure and its location in the environment, such as in surface waters where light can penetrate or in soil where hydrolysis may be more significant. cabidigitallibrary.org

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. encyclopedia.pub The stability of peroxophosphorus compounds against hydrolysis can be influenced by environmental factors such as pH and temperature.

Studies on peroxomonophosphate (PMP) indicate that it has considerable stability under certain conditions. For instance, its hydrolysis is a very slow process, and solutions can be stable when refrigerated at approximately 5°C. niscpr.res.in Research on the electrochemical synthesis of peroxomonophosphate has shown that its chemical stability is not significantly influenced by pH in the range of 1 to 5. researchgate.netscispace.com However, temperature plays a critical role; lower temperatures are necessary to minimize thermal decomposition and maintain the concentration of the oxidant. researchgate.netscispace.com This suggests that in cold, acidic waters, this compound could be relatively persistent, while in warmer or more alkaline environments, its degradation via hydrolysis would be accelerated.

Condition Effect on Peroxomonophosphate Stability Source
Temperature Low temperatures (~5°C) are required to minimize thermal decomposition and ensure stability. niscpr.res.inresearchgate.netscispace.com
pH Stability is not significantly influenced by pH in the range of 1 to 5. researchgate.netscispace.com

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. cabidigitallibrary.org This pathway is particularly relevant for compounds in surface waters or on surfaces exposed to sunlight. cabidigitallibrary.org The photolysis of peroxodiphosphate ions at a wavelength of 266 nm has been studied using photoacoustic calorimetry, which determined the enthalpy and volume changes associated with its dissociation. researchgate.net

UV irradiation can enhance the degradation of related peroxo-species. For example, light irradiation improves the electrolysis of certain pollutants by activating oxidants like peroxodiphosphate. researchgate.net This activation often involves the generation of highly reactive radical species. researchgate.netacs.org While direct UV photolysis at 254 nm may not be sufficient for some persistent compounds, vacuum UV (VUV) photolysis at higher energies can be more effective. mdpi.com The degradation process can be further enhanced by the presence of other species that, upon photolysis, generate radicals capable of attacking the target compound. mdpi.com

Reductive degradation pathways may also contribute to the transformation of phosphoroperoxoates. These processes involve the gain of electrons, which can lead to the cleavage of the peroxide (O-O) bond. While specific studies on the reductive degradation of this compound are limited, research on other perfluoroalkyl compounds shows that aquated electrons generated via photolysis can effectively induce reductive degradation. caltech.edu

Biotransformation Pathways by Microorganisms (Excluding Ecotoxicity)

The biotransformation of organophosphorus compounds is a critical process for their detoxification and removal from the environment. nih.gov This process involves structural modifications catalyzed by microbial enzymes, which can lead to the formation of less toxic, more polar molecules. nih.govnih.gov Microorganisms can utilize these compounds as a source of essential nutrients like carbon, phosphorus, or nitrogen, or degrade them through co-metabolism. nih.govmdpi.comresearchgate.net

The primary mechanism for the microbial degradation of organophosphorus esters is hydrolysis, which cleaves the P-O-alkyl and P-O-aryl bonds. oup.com This initial hydrolytic step is considered the most significant in the detoxification process. oup.com The principal reactions involved are hydrolysis, oxidation, alkylation, and dealkylation. oup.com

A diverse array of bacteria and fungi have been identified with the ability to degrade a wide range of organophosphorus compounds. nih.govoup.com The first such microorganism, a Flavobacterium sp. capable of degrading parathion, was isolated in 1973. nih.govoup.com Since then, numerous other species from genera such as Pseudomonas, Aspergillus, Serratia, and Phanerochaete have been shown to metabolize various organophosphorus pesticides. ispub.comnih.govbbrc.in For instance, the fungus Phanerochaete chrysosporium can mineralize compounds like chlorpyrifos, fonofos, and terbufos. nih.gov Similarly, bacteria like Pseudomonas fluorescens and algae like Chlorella pyrenoidosa have demonstrated the ability to metabolize certain organophosphorus insecticides. oup.com

The enzymatic machinery responsible for this degradation is well-studied. The key enzymes are phosphotriesterases (PTEs), which catalyze the hydrolysis of the phosphotriester bond. researchgate.netproteopedia.org Three major types of PTEs have been extensively characterized:

Organophosphate Hydrolase (OPH): This enzyme, encoded by the opd (organophosphate degrading) gene, has a broad substrate specificity, hydrolyzing P-O, P-F, P-CN, and P-S bonds. nih.govmdpi.com It is highly efficient against pesticides like paraoxon (B1678428) and parathion. mdpi.comtamu.edu OPH has been isolated from various bacteria, including Pseudomonas diminuta and Flavobacterium sp. nih.govmdpi.com

Methyl Parathion Hydrolase (MPH): As its name suggests, this enzyme is particularly effective at hydrolyzing methyl parathion. mdpi.comresearchgate.net

Organophosphorus Acid Anhydrolase (OPAA): This enzyme is distinct from OPH and MPH in its sequence and structure and is capable of degrading P-F or P-CN bonds. mdpi.comresearchgate.net

While direct enzymatic studies on this compound are scarce, research on related peroxo-compounds like peroxodiphosphate provides a valuable analogue. The enzyme acid phosphatase, sourced from wheat germ, has been shown to catalyze the hydrolysis of peroxodiphosphate to peroxomonophosphate. niscpr.res.in This reaction is competitively inhibited by orthophosphate and peroxomonophosphate, demonstrating the enzyme's affinity for phosphorus-containing substrates. niscpr.res.in This suggests that similar phosphatases in microorganisms could potentially act on the P-O-O bond in this compound.

Table 1: Microorganisms Involved in Organophosphorus Compound Biotransformation


MicroorganismClassOrganophosphorus Compound(s) DegradedReference
Flavobacterium sp.BacteriaParathion, Diazinon[1, 5]
Pseudomonas diminutaBacteriaParathion, Paraoxon[16, 20]
Serratia sp.BacteriaDiazinon, Chlorpyrifos, Fenitrothion bbrc.in
Phanerochaete chrysosporiumFungiChlorpyrifos, Fonofos, Terbufos nih.gov
Trichoderma harzianumFungiChlorpyrifos mdpi.com
Aspergillus nigerFungiDiazinon bbrc.in
Chlorella pyrenoidosaAlgaeDemeton proteopedia.org
Torulopsis utilisYeastThimet proteopedia.org
Generated code

Table of Compounds Mentioned

Compound NameFormula/Type
Adenosine Triphosphate (ATP)C₁₀H₁₆N₅O₁₃P₃
ChlorpyrifosC₉H₁₁Cl₃NO₃PS
DemetonC₈H₁₉O₃PS₂
DiazinonC₁₂H₂₁N₂O₃PS
Diisopropyl fluorophosphate (B79755) (DFP)C₆H₁₄FO₃P
FenitrothionC₉H₁₂NO₅PS
FensulfothionC₁₁H₁₇O₄PS₂
FonofosC₁₀H₁₅OPS₂
Methyl ParathionC₈H₁₀NO₅PS
ParaoxonC₁₀H₁₄NO₆P
ParathionC₁₀H₁₄NO₅PS
PeroxodiphosphateP₂O₈⁴⁻
PeroxomonophosphateHPO₅²⁻
PhosphatePO₄³⁻
This compound-
SarinC₄H₁₀FO₂P
TerbufosC₉H₂₁O₂PS₃
Thimet (Phorate)C₇H₁₇O₂PS₃
p-Nitrophenyl phosphateC₆H₆NO₆P

Future Research Directions and Emerging Areas for Phosphoroperoxoate Chemistry

Integrated Experimental and Computational Research Designs

The synergy between experimental studies and computational modeling represents a powerful strategy for advancing phosphoroperoxoate chemistry. frontiersin.org Theoretical calculations, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the stability, reactivity, and spectroscopic properties of peroxophosphorus compounds. This integrated approach allows for the elucidation of complex reaction mechanisms that are often difficult to probe through experimental means alone.

For instance, computational screening can guide the rational design of new peroxophosphorus reagents by predicting their oxidation potentials and selectivity towards specific substrates. orcid.org This pre-experimental analysis saves significant time and resources by prioritizing the most promising candidates for synthesis and testing. Furthermore, the combination of kinetic experiments with computational modeling of transition states and reaction pathways provides a detailed, molecular-level understanding of the reaction coordinates. orcid.orgresearchgate.net This dual approach has been successfully applied to understand the oxidation mechanisms of various organic and inorganic compounds by peroxomonophosphate. orcid.orgresearchgate.net

Future efforts will likely focus on developing more accurate and efficient computational models that can handle larger, more complex systems, such as enzyme-catalyzed reactions involving peroxophosphorus intermediates. The continuous feedback loop between theoretical prediction and experimental validation is crucial for building robust models that can accelerate the discovery and application of new chemical transformations. frontiersin.org

Exploration of Novel Reaction Spaces and Synthetic Accessibility

A significant area of future research lies in expanding the synthetic toolkit for creating phosphoroperoxoates and exploring their reactivity in unconventional environments. Current synthetic methods for peroxophosphorus compounds can be hazardous and may lack general applicability. bme.hu Consequently, there is a pressing need to develop safer, more efficient, and scalable synthetic routes, potentially utilizing greener reagents and reaction conditions. bme.hu

The exploration of novel reaction spaces, such as those offered by flow chemistry or mechanochemistry, could provide solutions to some of the challenges associated with the stability and handling of peroxophosphorus reagents. Flow reactors, for example, allow for precise control over reaction parameters and enable the safe use of highly reactive intermediates. The use of non-traditional solvents, like ionic liquids, may also unlock new reactivity patterns and improve the selectivity of oxidation reactions.

Moreover, expanding the substrate scope of reactions involving phosphoroperoxoates is a key objective. This includes developing methods for the selective oxidation of a wider range of functional groups and tackling more challenging transformations. nih.gov The development of metal-free reaction conditions for the formation of organophosphorus compounds is a significant step forward in this direction. nih.gov

Development of Advanced Materials Incorporating Peroxophosphorus Functionality

The incorporation of peroxophosphorus moieties into advanced materials is an exciting and relatively unexplored frontier. tu-darmstadt.de By immobilizing this compound functionalities on solid supports, such as polymers, silica, or nanoparticles, it is possible to create heterogeneous catalysts that are easily recoverable and reusable. This approach not only enhances the sustainability of the process but can also improve the stability and selectivity of the oxidizing agent.

Potential applications for such materials are vast and include:

Catalytic Membranes: For continuous flow oxidation processes in industrial settings.

Functionalized Nanoparticles: For targeted drug delivery or as agents for environmental remediation.

Smart Coatings: With self-cleaning or antimicrobial properties.

Research in this area will focus on developing robust methods for grafting peroxophosphorus groups onto various material surfaces and characterizing the resulting material's properties and catalytic performance. bme.hu The creation of flame-retardant materials using organophosphorus compounds is an example of the successful application of phosphorus chemistry in materials science. bme.hunih.gov

Deeper Mechanistic Understanding of Complex Catalytic and Biochemical Roles

While significant progress has been made, a complete mechanistic understanding of many reactions involving phosphoroperoxoates remains elusive. This is particularly true for complex catalytic cycles and biochemical processes where these species may act as transient intermediates. Future research will need to employ a combination of advanced spectroscopic techniques, kinetic studies, and isotopic labeling to identify and characterize reactive intermediates. nih.gov

Pulse radiolysis has been a valuable tool in studying the reactions of peroxomonophosphate and has helped to elucidate the formation of radical species. dss.go.th Further studies are needed to understand the factors that govern the competition between different reaction pathways, such as two-electron (ionic) versus one-electron (radical) transfer mechanisms.

In the context of biochemistry, the potential role of peroxophosphorus species in biological systems is an intriguing area of investigation. nih.gov Understanding how these compounds interact with enzymes and other biomolecules could provide insights into oxidative stress, signaling pathways, and the mechanisms of action of certain drugs. nih.gov

Design of Targeted Peroxophosphorus Reagents for Specific Chemical Transformations

A major goal in modern synthetic chemistry is the development of reagents that can execute specific chemical transformations with high precision and selectivity. The modular nature of organophosphorus compounds makes them ideal candidates for the design of targeted oxidizing agents. tcichemicals.comgoogle.com By systematically modifying the substituents on the phosphorus atom, it is possible to fine-tune the steric and electronic properties of the peroxophosphorus reagent, thereby controlling its reactivity and selectivity.

For example, the development of chiral peroxophosphorus reagents could enable highly enantioselective oxidation reactions, such as the epoxidation of alkenes or the Baeyer-Villiger oxidation of ketones. organicchemistrydata.org This would be of significant value in the synthesis of pharmaceuticals and other fine chemicals.

Future research in this area will involve the synthesis and evaluation of libraries of peroxophosphorus reagents to establish clear structure-activity relationships. This data, combined with computational modeling, will guide the rational design of next-generation reagents tailored for specific, challenging chemical transformations. sigmaaldrich.com

Interactive Data Table: Properties of Selected Peroxoacids

Compound NameChemical FormulaMolar Mass ( g/mol )Key Characteristics
Peroxomonophosphoric acidH₃PO₅114.00A key species in many this compound reactions, exists in different protonated forms depending on pH. researchgate.netscribd.com
Peroxodiphosphoric acidH₄P₂O₈193.98A stable peroxoacid containing a P-O-O-P linkage. units.it
Peroxomonosulfuric acidH₂SO₅114.07A strong oxidizing agent, often used for comparison with peroxomonophosphoric acid. organicchemistrydata.org
Trifluoroperacetic acidC₂HF₃O₃130.03A highly reactive peracid used for challenging oxidations. organicchemistrydata.org
m-Chloroperbenzoic acidC₇H₅ClO₃172.57A widely used, commercially available, and relatively stable peracid for various oxidation reactions. organicchemistrydata.org

Q & A

Q. Table 1: Frameworks for this compound Study Design

FrameworkApplicationExample
PICOT Hypothesis-driven catalysis studies"Does this compound (I) improve TOF (O) in ester hydrolysis (P) compared to V₂O₅ (C) over 24h (T)?"
PEO Environmental impact studies"Population: Aquatic microbes; Exposure: 0.1–10 ppm this compound; Outcome: Oxidative stress markers"

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Peroxo-group decomposition Use stabilizers (e.g., crown ethers) during synthesis
Artifacts in spectral data Pre-treat samples with chelators to remove metal contaminants

Key Considerations

  • Ethical Compliance : Adhere to safety protocols for handling reactive peroxo compounds (e.g., fume hoods, PPE) .
  • Reproducibility : Share raw spectral data and computational input files via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.